molecular formula C22H23N3O4S B2734674 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 866811-77-0

1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2734674
CAS No.: 866811-77-0
M. Wt: 425.5
InChI Key: COVYTTXLRHEDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C22H23N3O4S and a molecular weight of 425.5 g/mol. This compound is notable for its complex structure, which includes a benzenesulfonyl group, a methoxyquinoline moiety, and a piperidine carboxamide group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, where the quinoline derivative reacts with benzenesulfonyl chloride (C6H5SO2Cl) in the presence of a base such as pyridine.

    Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety, which can be achieved by reacting the sulfonylated quinoline with piperidine-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Bases: Potassium carbonate (K2CO3), pyridine, N,N-diisopropylethylamine (DIPEA).

Major Products

    Oxidation: Conversion of methoxy to hydroxyl groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX (CA IX), which is overexpressed in certain cancer cells.

    Medicine: Explored for its anticancer and antimicrobial properties, showing significant activity against breast cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits carbonic anhydrase IX (CA IX), an enzyme involved in regulating pH in cancer cells.

    Pathways: The inhibition of CA IX affects the glycolytic pathway, which is crucial for the survival of hypoxic tumor cells.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide: can be compared with other benzenesulfonamide derivatives, such as:

Uniqueness

    Structural Complexity: The presence of both the benzenesulfonyl and piperidine carboxamide groups makes it unique compared to simpler benzenesulfonamide derivatives.

    Biological Activity: Its specific inhibition of CA IX and significant anticancer activity distinguish it from other similar compounds.

Biological Activity

1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing piperidine derivatives and quinoline structures. The synthetic route may involve the following steps:

  • Formation of the quinoline core.
  • Introduction of the benzenesulfonyl group.
  • Coupling with piperidine to form the final amide structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For example, a study on related quinoline derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines such as MDA-MB-468 and MCF-7 .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Quinoline Derivative AMDA-MB-4685.2Induction of apoptosis
Quinoline Derivative BMCF-74.8Cell cycle arrest at G1 phase
1-[3-(Benzenesulfonyl)...VariousTBDTBD

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In studies evaluating related piperidine derivatives, compounds demonstrated notable antibacterial and antifungal activities against various pathogens .

Table 2: Antimicrobial Activity

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1-[3-(Benzenesulfonyl)...12 µg/mL
Escherichia coliQuinoline Derivative C8 µg/mL
Candida albicansPiperidine Derivative D16 µg/mL

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression .
  • Interference with DNA Repair Mechanisms : Some derivatives target poly(ADP-ribose) polymerase (PARP), affecting DNA repair processes and leading to increased apoptosis in cancer cells .

Case Studies

  • Case Study on Antitumor Efficacy : A recent study highlighted the efficacy of a related compound in preclinical models, showing significant tumor regression in xenograft models without substantial toxicity .
  • Antimicrobial Efficacy Assessment : Another investigation evaluated the antimicrobial properties against resistant strains, demonstrating that modifications to the piperidine structure could enhance activity against specific bacteria and fungi .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-16-7-8-19-18(13-16)21(25-11-9-15(10-12-25)22(23)26)20(14-24-19)30(27,28)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVYTTXLRHEDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.